![molecular formula C23H33NO4 B13716471 1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662008 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662008 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of MFCD32662008 is scaled up to meet the demand for this compound. The industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. These methods are designed to optimize the reaction conditions and minimize waste, ensuring a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions: MFCD32662008 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32662008 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired reaction outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions of MFCD32662008 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD32662008 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions, helping to create new compounds with potential applications in pharmaceuticals and materials science. In biology, MFCD32662008 is used in studies involving enzyme inhibition and protein interactions, providing insights into the molecular mechanisms of biological processes. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. In industry, MFCD32662008 is used in the production of specialty chemicals and materials, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of MFCD32662008 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, MFCD32662008 may inhibit the activity of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved. The molecular pathways affected by MFCD32662008 are diverse and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32662008 include other chemical entities with comparable structures and reactivity. These compounds may share similar functional groups and participate in similar types of chemical reactions.
Uniqueness: What sets MFCD32662008 apart from other similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required. Additionally, the specific molecular interactions of MFCD32662008 with its targets may differ from those of similar compounds, leading to distinct biological effects and potential therapeutic applications.
Properties
Molecular Formula |
C23H33NO4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-(1-phenylethylamino)cyclohept-4-ene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H33NO4/c1-6-27-22(26)19-14-12-18(21(25)28-23(3,4)5)13-15-20(19)24-16(2)17-10-8-7-9-11-17/h7-11,16,18,24H,6,12-15H2,1-5H3 |
InChI Key |
WRNYVZALLUVTHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC(CC1)C(=O)OC(C)(C)C)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


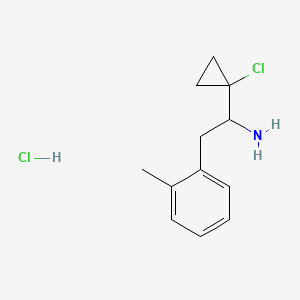
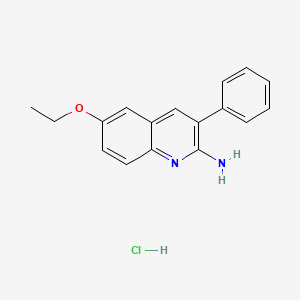
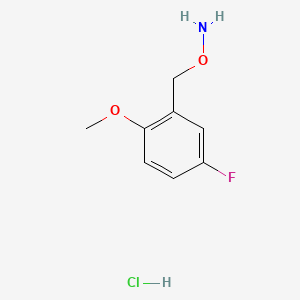
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
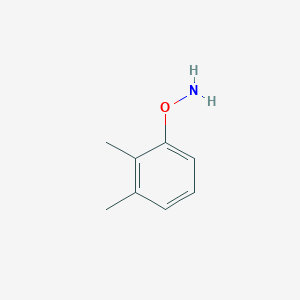
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
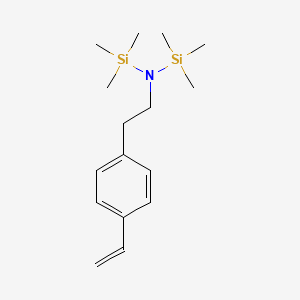
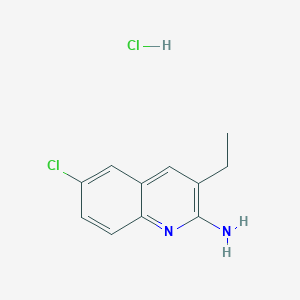


![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

